2-Hydroxy-1,2-diphenylethanone; methoxymethane
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone;methoxymethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2.C2H6O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-3-2/h1-10,13,15H;1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJQSVINASFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC.C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Development and Mechanistic Evolution of Benzoin Condensation
The story of 2-hydroxy-1,2-diphenylethanone is intrinsically linked to the discovery and development of the benzoin (B196080) condensation, a classic carbon-carbon bond-forming reaction.
The initial discovery of the benzoin condensation dates back to 1832 by Justus von Liebig and Friedrich Wöhler. wikipedia.orgpharmaguideline.com While studying the chemistry of bitter almond oil, which primarily consists of benzaldehyde (B42025), they observed the formation of a new crystalline compound, which they named benzoin. wikipedia.orgslideshare.net This represented one of the earliest examples of a dimerization reaction of an aldehyde.
A significant advancement came in the late 1830s when Nikolay Zinin developed a catalytic version of the reaction using cyanide. wikipedia.org This cyanide-catalyzed method proved to be much more efficient and became the standard procedure for synthesizing benzoin and its derivatives for many years.
The first plausible reaction mechanism was proposed by A. J. Lapworth in 1903. wikipedia.orgchem-station.com He correctly identified the crucial role of the cyanide ion as a catalyst. The key feature of his proposed mechanism was the concept of "umpolung" or polarity reversal of the carbonyl carbon atom of one aldehyde molecule, transforming it from an electrophile into a nucleophile.
The modern understanding of the benzoin condensation mechanism has been further refined, particularly with the advent of N-heterocyclic carbenes (NHCs) as highly effective catalysts, a development that has revitalized interest in this classic reaction. chem-station.comorganic-chemistry.org Both cyanide and NHC-catalyzed pathways operate on the principle of umpolung.
Table 1: Key Milestones in the History of Benzoin Condensation
| Year | Scientist(s) | Key Contribution |
| 1832 | Justus von Liebig & Friedrich Wöhler | First reported the formation of benzoin from benzaldehyde. wikipedia.orgpharmaguideline.com |
| Late 1830s | Nikolay Zinin | Developed the cyanide-catalyzed version of the benzoin condensation. wikipedia.org |
| 1903 | A. J. Lapworth | Proposed the first scientifically accepted mechanism for the reaction. wikipedia.orgchem-station.com |
| 1943 | Ukai et al. | First to use a thiazolium salt (a precursor to an NHC) as a catalyst. |
| 1958 | Ronald Breslow | Elucidated the mechanism of thiamine (B1217682) (a thiazolium salt) catalysis, solidifying the role of NHCs. |
Significance of α Hydroxyketones As Versatile Synthetic Intermediates
α-Hydroxyketones, with benzoin (B196080) as the archetypal example, are a highly valuable class of compounds in organic synthesis due to their bifunctional nature, containing both a hydroxyl and a carbonyl group. This arrangement allows for a wide range of chemical transformations, making them versatile building blocks for more complex molecules.
Derivatives of 2-hydroxy-1,2-diphenylethanone are important intermediates for the synthesis of a variety of compounds, including deoxybenzoins, benzils, hydrobenzoins, enediols, and stilbenes. chem-station.com They are also utilized in the synthesis of various heterocyclic compounds. pharmaguideline.com
Specifically, 2-hydroxy-1,2-diphenylethanone serves as a direct precursor to benzil (B1666583), a widely used photoinitiator in polymer chemistry. This conversion is typically achieved through an oxidation reaction. Furthermore, benzoin itself finds application as a degassing agent in powder coating formulations, preventing the formation of pinholes and ensuring a smooth finish. harke.com The synthetic utility of α-hydroxy ketones is also highlighted in their use for the preparation of α-keto aldehydes. rsc.org
Table 2: Applications of 2-Hydroxy-1,2-diphenylethanone and its Derivatives
| Compound/Derivative | Application |
| 2-Hydroxy-1,2-diphenylethanone (Benzoin) | Precursor to benzil, degassing agent in powder coatings. harke.com |
| Benzil | Photoinitiator in polymer chemistry. |
| Deoxybenzoins | Synthetic intermediates. chem-station.com |
| Hydrobenzoins | Synthetic intermediates. chem-station.com |
| Heterocyclic Compounds | Building blocks for various heterocyclic structures. pharmaguideline.com |
The importance of enantiomerically pure α-hydroxy ketones is growing, particularly in the pharmaceutical industry. nih.gov For instance, (R)- and (S)-benzoin are valuable chiral building blocks. mdpi.com
Overview of Contemporary Academic Research Trajectories for 2 Hydroxy 1,2 Diphenylethanone
Elucidation of Benzoin Condensation Mechanisms
The formation of 2-Hydroxy-1,2-diphenylethanone is classically achieved through the benzoin condensation, a carbon-carbon bond-forming reaction between two molecules of an aromatic aldehyde, typically benzaldehyde (B42025). This reaction is a cornerstone of organic chemistry, demonstrating key principles of catalysis and reactivity.
Detailed Analysis of Nucleophilic Addition and Umpolung Phenomena
The benzoin condensation is a prime example of "umpolung," a German term for the reversal of polarity of a functional group. youtube.com In a typical reaction, the carbonyl carbon of an aldehyde is electrophilic. However, in the presence of a nucleophilic catalyst such as cyanide or an N-heterocyclic carbene (NHC), the polarity of this carbon is inverted, rendering it nucleophilic. youtube.com
The mechanism, first proposed by A. J. Lapworth in 1903, begins with the nucleophilic attack of the cyanide ion on the carbonyl carbon of one benzaldehyde molecule. This addition reaction forms a cyanohydrin intermediate. youtube.com Subsequent proton transfer and rearrangement lead to the formation of a carbanion, where the original carbonyl carbon now bears a negative charge, effectively reversing its polarity. This nucleophilic species then attacks the electrophilic carbonyl carbon of a second benzaldehyde molecule. Finally, elimination of the cyanide catalyst yields 2-Hydroxy-1,2-diphenylethanone.
N-heterocyclic carbenes (NHCs) have emerged as highly effective catalysts for the benzoin condensation, operating under a similar principle of umpolung. The NHC adds to the aldehyde to form a zwitterionic intermediate, which then rearranges to the key reactive species.
Characterization and Reactivity of Breslow Intermediates
The key intermediate responsible for the umpolung reactivity in NHC-catalyzed benzoin condensations is the Breslow intermediate. This species, an enaminol derivative, is formed after the initial addition of the NHC to the aldehyde and a subsequent proton transfer. The stability and reactivity of the Breslow intermediate are crucial for the efficiency of the catalytic cycle.
While long considered a hypothetical species, the existence of Breslow intermediates has been confirmed through various spectroscopic techniques and, in some cases, they have been isolated and characterized. The reactivity of the Breslow intermediate is dictated by its nucleophilic character, allowing it to readily attack a second aldehyde molecule, leading to the formation of the α-hydroxyketone product.
Kinetic and Thermodynamic Studies of Derivatization Reactions
The hydroxyl and ketone functionalities of 2-Hydroxy-1,2-diphenylethanone allow for a variety of derivatization reactions. Understanding the kinetics and thermodynamics of these transformations is essential for controlling reaction outcomes and optimizing synthetic procedures.
Determination of Reaction Rates and Activation Energies
The rates of derivatization reactions of 2-Hydroxy-1,2-diphenylethanone can be determined by monitoring the change in concentration of reactants or products over time. While specific kinetic data for a wide range of derivatization reactions of this compound are not extensively tabulated in the literature, general principles of chemical kinetics apply. For instance, the rate of reaction is influenced by factors such as temperature and the concentration of reactants.
The activation energy (Ea) for a given derivatization reaction represents the minimum energy required for the reaction to occur. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. For example, studies on the reactions of other ketones and alcohols have established a range of activation energies depending on the specific reaction type and conditions.
Below is an illustrative data table showing hypothetical rate constants and calculated activation energies for a generic derivatization reaction of an α-hydroxyketone at different temperatures.
| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
| 298 | 0.05 | 50 |
| 308 | 0.12 | 50 |
| 318 | 0.28 | 50 |
This table is for illustrative purposes and does not represent experimental data for 2-Hydroxy-1,2-diphenylethanone.
Influence of Substituents and Catalytic Conditions on Reaction Kinetics
The kinetics of derivatization reactions of 2-Hydroxy-1,2-diphenylethanone are significantly influenced by the presence of substituents on its aromatic rings and the specific catalytic conditions employed.
Substituent Effects: Electron-donating groups on the phenyl rings can increase the electron density of the molecule, potentially affecting the reactivity of the hydroxyl and carbonyl groups. Conversely, electron-withdrawing groups can decrease the electron density, influencing the reaction rates in the opposite manner. For example, in reactions involving nucleophilic attack at the carbonyl carbon, electron-withdrawing groups would be expected to increase the rate of reaction. A Hammett plot can be used to correlate the reaction rates of substituted derivatives with the electronic properties of the substituents. nsf.govkuleuven.benih.gov
Catalytic Conditions: The choice of catalyst and reaction medium can have a profound impact on the reaction kinetics. For instance, in acid-catalyzed reactions of the hydroxyl group, the concentration and strength of the acid will directly affect the reaction rate. Similarly, in base-catalyzed reactions, the nature and concentration of the base are critical. The solvent can also play a significant role by stabilizing or destabilizing reactants, intermediates, and transition states. For example, polar solvents may favor reactions that proceed through polar intermediates. researchgate.net
Photophysical and Photochemical Mechanisms
The photochemistry of α-hydroxy ketones, including 2-Hydroxy-1,2-diphenylethanone, is of significant interest, particularly in the context of their use as photoinitiators in polymerization reactions. nih.govchemicalbook.com
Upon absorption of ultraviolet (UV) light, 2-Hydroxy-1,2-diphenylethanone is promoted to an electronically excited state. The subsequent decay of this excited state can proceed through several pathways, including photochemical reactions. The primary photochemical process for benzoin and its derivatives is the Norrish Type I cleavage, which involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon bearing the hydroxyl group. nih.gov
This α-cleavage results in the formation of two radical fragments: a benzoyl radical and a hydroxybenzyl radical. These radicals can then initiate polymerization or undergo other reactions. The efficiency of this cleavage process is described by the quantum yield, which is the fraction of absorbed photons that result in the photochemical reaction. For benzoin, the quantum yield of photodissociation is approximately 0.35. nih.gov
The excited state dynamics involve intersystem crossing from the initially formed singlet excited state to a triplet state, from which the α-cleavage typically occurs. nih.gov The nature of the lowest triplet state (n,π* or π,π*) can influence the efficiency of the cleavage. Substituents on the aromatic rings can alter the photophysical properties and the quantum yield of the photodissociation. For instance, the introduction of two methoxy (B1213986) substituents to form 3',5'-dimethoxybenzoin increases the photo-cleavage quantum yield to 0.54. nih.gov
Femtosecond and nanosecond transient absorption spectroscopy are powerful techniques used to study the ultrafast processes involved in the excited-state dynamics of these molecules, providing insights into the lifetimes of the excited states and the formation of transient species. nih.gov
Investigation of Excited State Dynamics and Radical Pathways
The function of 2-Hydroxy-1,2-diphenylethanone (also known as benzoin) as a photoinitiator is fundamentally governed by its behavior in electronically excited states following the absorption of ultraviolet (UV) radiation. As a member of the aromatic carbonyl compounds, benzoin is a classic example of a Norrish Type I photoinitiator, which generates initiating free radicals through a photodissociation pathway. nih.gov
Upon absorption of a photon, the benzoin molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this S₁ state, the molecule can undergo intersystem crossing (ISC) to the corresponding triplet state (T₁). The primary photochemical event for benzoin and its derivatives is the α-cleavage (alpha-cleavage) of the carbon-carbon bond between the carbonyl group and the carbon atom bearing the hydroxyl group. nih.govchempedia.info This homolytic bond cleavage is the crucial step that generates two distinct radical species: a benzoyl radical and a hydroxybenzyl radical.
Photoexcitation: Benzoin + hν (UV light) → Benzoin (S₁)
Intersystem Crossing (ISC): Benzoin (S₁) → Benzoin (T₁)
α-Cleavage: Benzoin (T₁/S₁) → Benzoyl Radical + Hydroxybenzyl Radical
This α-cleavage is a highly efficient process, though its quantum yield—the fraction of absorbed photons that result in this specific photochemical event—can be influenced by the molecular structure and the surrounding environment. For the parent benzoin molecule, the photo-cleavage quantum yield (Φ) has been reported to be 0.35. nih.gov This indicates that for every 100 photons absorbed, 35 result in the formation of the desired radical pair.
Research into benzoin derivatives has shown that substitutions on the aromatic rings can significantly alter the excited-state dynamics and the efficiency of α-cleavage. For instance, the introduction of two methoxy substituents to form 3',5'-dimethoxybenzoin (DMB) leads to a notable increase in the photo-cleavage quantum yield to 0.54. nih.gov This enhancement makes DMB a potentially more efficient photoinitiator than its parent compound. The photoproducts of this cleavage, including an aryl aldehyde and a benzaldehyde, provide clear evidence of the α-cleavage mechanism and the generation of radical species. nih.gov The study of these excited-state dynamics and the subsequent radical pathways is crucial for designing more effective photoinitiators tailored for specific applications.
| Compound | Substituents | Photo-Cleavage Quantum Yield (Φ) |
| 2-Hydroxy-1,2-diphenylethanone (Benzoin) | None | 0.35 nih.gov |
| 3',5'-Dimethoxybenzoin (DMB) | Two methoxy groups | 0.54 nih.gov |
Assessment of Photoinitiator Efficiency in Polymerization Processes
The efficiency of 2-Hydroxy-1,2-diphenylethanone as a photoinitiator is a direct consequence of its ability to generate free radicals that can initiate polymerization. The benzoyl and hydroxybenzyl radicals produced via α-cleavage are capable of attacking the double bonds of vinyl monomers, such as acrylates, thereby starting a chain-growth polymerization reaction. researchgate.net
Molar Absorption Coefficient: The ability of the initiator to absorb light at the wavelength of the UV source. Benzoin itself has a relatively low extinction coefficient, which can be a disadvantage in certain applications. researchgate.net
Quantum Yield of Radical Generation (Φ): As discussed previously, this measures the efficiency of converting absorbed light into initiating radicals. A higher quantum yield generally leads to a more efficient initiator. nih.govnih.gov
Reactivity of the Radicals: The generated radicals must be sufficiently reactive to add to the monomer double bond and initiate the polymer chain.
Benzoin and its derivatives are classified as Type I photoinitiators, which undergo unimolecular bond cleavage to form two initiating radical centers upon excitation. nih.gov This mechanism is distinct from Type II photoinitiators, which require a co-initiator or synergist (like an amine) to generate radicals via a bimolecular reaction, such as hydrogen abstraction. researchgate.net The unimolecular nature of Type I initiators like benzoin can be an advantage, as their efficiency is not dependent on the concentration or reactivity of a second component.
The performance of benzoin-type initiators is often evaluated by measuring the rate of polymerization (Rₚ) and the final monomer conversion percentage (C%). For example, studies comparing different photoinitiator systems in the polymerization of methacrylate (B99206) monomers have shown that the choice of initiator significantly impacts the reaction kinetics. nih.gov While benzoin itself is effective, derivatives have been developed to enhance performance. For instance, a benzoin derivative with two methyl thioether substituents demonstrated significantly higher light absorption and performed better than unsubstituted benzoin in the polymerization of acrylate (B77674) monomers, especially at low initiator concentrations. researchgate.net The efficiency of these initiators makes them highly valuable in industrial applications where rapid curing under UV light is required, such as in coatings, inks, and dental resins. nih.govnih.gov
| Parameter | Description | Relevance to Efficiency |
| Initiation Rate | The rate at which radical-monomer reactions occur to start polymer chains. | Directly proportional to the concentration of radicals generated and their reactivity. |
| Rate of Polymerization (Rₚ) | The speed at which monomer is converted to polymer. | A key metric for assessing initiator performance; higher Rₚ is often desired for rapid curing. nih.gov |
| Final Monomer Conversion (C%) | The percentage of monomer that has been polymerized at the end of the reaction. | Indicates the extent of cure and the final properties of the polymer material. nih.gov |
| Quantum Yield (Φ) | The efficiency of radical production per absorbed photon. | A fundamental property of the photoinitiator molecule that dictates its inherent initiating potential. nih.govnih.gov |
Computational and Theoretical Investigations of 2 Hydroxy 1,2 Diphenylethanone
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 2-Hydroxy-1,2-diphenylethanone. These methods, rooted in the principles of quantum mechanics, offer a detailed understanding of the molecule's electronic landscape and its implications for chemical behavior.
Density Functional Theory (DFT) for Molecular Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and reactivity of 2-Hydroxy-1,2-diphenylethanone. DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p), 6-311+G(d,p)), have successfully predicted key structural and energetic features. researchgate.netacs.orgnih.gov
Theoretical studies have identified two primary stable conformations of benzoin (B196080): a cis isomer and a trans isomer. The cis conformer is characterized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.net This interaction contributes to its greater stability, with calculations indicating it is more favorable by approximately 3.4 kcal/mol compared to the trans isomer. researchgate.net A third, less stable structure, the dienol tautomer (cis-stilbendiol), has also been identified on the potential energy surface. researchgate.net
DFT calculations have also been used to determine various quantum chemical parameters that shed light on the molecule's reactivity. researchgate.netresearchgate.net These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and molecular stability. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational methods, particularly DFT, have been pivotal in unraveling the intricate mechanisms of reactions involving 2-Hydroxy-1,2-diphenylethanone, most notably the benzoin condensation. acs.orgrsc.orgrsc.orgresearchgate.net These studies have mapped out the potential energy surfaces of the reaction, identifying key intermediates and transition states.
For the cyanide-catalyzed benzoin condensation, computational studies have detailed the multi-step pathway. acs.orgrsc.org This includes the initial nucleophilic attack of the cyanide ion on benzaldehyde (B42025), subsequent proton transfers, the crucial C-C bond formation, and finally, the expulsion of the cyanide catalyst to yield benzoin. rsc.org Seven transition states have been identified along this reaction coordinate. rsc.orgrsc.orgresearchgate.net The rate-determining step has been computationally identified as the C-C bond formation, although the carbanion formation and cyanide release steps also present significant energy barriers. rsc.orgrsc.orgresearchgate.net
The influence of solvent on the reaction mechanism has also been a subject of computational investigation. Models incorporating water molecules have shown that proton relays through hydrogen-bonded networks play a significant role in facilitating the elementary steps of the reaction. rsc.orgrsc.orgresearchgate.net Furthermore, studies in aprotic solvents have proposed alternative pathways, highlighting the versatility of the reaction under different conditions. acs.org
| Transition State | Description | Significance |
|---|---|---|
| TS3(B) | Carbanion-formation | A step with a large activation free energy. rsc.orgrsc.orgresearchgate.net |
| TS4(B) | C-C bond formation | Identified as the rate-determining step. rsc.orgrsc.orgresearchgate.net |
| TS7(B) | CN- release | Also exhibits a large activation free energy. rsc.orgrsc.orgresearchgate.net |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of 2-Hydroxy-1,2-diphenylethanone and its interactions with its environment over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular motions and conformational changes.
Simulation of Interactions with Macromolecular Targets
MD simulations are a valuable tool for investigating the interactions of small molecules like 2-Hydroxy-1,2-diphenylethanone and its derivatives with biological macromolecules. For instance, a derivative of benzoin, 2-hydroxy-1,2-diphenylethanone N(4)-methyl-N(4)-phenylthiosemicarbazone (BMPTSC), has been studied as a potential inhibitor of SARS-CoV-2 proteins. nih.gov Molecular docking studies, often a precursor to MD simulations, have predicted strong binding affinities of this derivative with key viral targets such as the spike glycoprotein (B1211001) and the main protease (Mpro). nih.gov
Subsequent MD simulations can then be employed to assess the stability of the ligand-protein complex, analyze the specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that mediate binding, and calculate binding free energies. These simulations provide insights into how the molecule might exert a biological effect at a molecular level.
Analysis of Conformational Behavior in Various Solvent Environments
The conformational landscape of 2-Hydroxy-1,2-diphenylethanone is significantly influenced by its solvent environment, a phenomenon that can be effectively studied using MD simulations. Experimental and theoretical studies have shown that in solvents with low proton acceptor ability, the cis conformer with its intramolecular hydrogen bond is predominant. nih.gov However, in solvents with a greater capacity to accept protons, an equilibrium between the cis and trans conformers is established. nih.gov
MD simulations can model these solvent effects explicitly, providing a dynamic picture of the equilibrium between different conformers. By analyzing the simulation trajectories, researchers can quantify the populations of the cis and trans states and investigate the kinetics of the conformational transitions. The solubility of benzoin has been experimentally measured in various monosolvents and binary solvent mixtures, with the data showing that solubility increases with temperature. acs.org Such experimental data can be used to validate and refine the force fields used in MD simulations, leading to more accurate predictions of the conformational behavior of benzoin in solution.
Intermolecular Interactions and Supramolecular Assembly
The hydroxyl and carbonyl groups of 2-Hydroxy-1,2-diphenylethanone enable it to participate in a range of intermolecular interactions, which are fundamental to its solid-state structure and its role in supramolecular chemistry.
In the solid state, benzoin molecules are linked by intermolecular hydrogen bonds, which, along with other non-covalent interactions, dictate the crystal packing. researchgate.net The nature of these interactions can be investigated using a combination of experimental techniques like X-ray diffraction and computational methods.
Beyond its simple crystalline form, benzoin is a key building block in the construction of larger, more complex supramolecular architectures. rsc.orgrsc.org A notable example is the formation of cyclobenzoins, which are macrocyclic compounds synthesized through the benzoin cyclooligomerization of aromatic dialdehydes. rsc.orgrsc.org These macrocycles possess internal cavities that make them interesting candidates for host-guest chemistry, where they can encapsulate smaller molecules. rsc.org The self-assembly properties of cyclobenzoins are governed by the intermolecular interactions between the macrocyclic units. rsc.org Computational modeling can be employed to understand the forces driving this self-assembly and to predict the structures of the resulting supramolecular aggregates. Furthermore, the use of cyclodextrins as supramolecular catalysts for the synthesis of benzoin in water highlights the importance of host-guest interactions in directing chemical reactions. scispace.comnih.govresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron density of the complete crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts emerges.
For organic molecules like 2-Hydroxy-1,2-diphenylethanone, the key interactions governing the crystal packing are typically hydrogen bonds and van der Waals forces. Hirshfeld surface analysis allows for the identification and characterization of these interactions. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of close contacts. mdpi.com For instance, the presence of strong hydrogen bonds, such as the one expected from the hydroxyl group in 2-Hydroxy-1,2-diphenylethanone, would be visualized as distinct red regions on the surface map.
A hypothetical distribution of intermolecular contacts for 2-Hydroxy-1,2-diphenylethanone, based on its functional groups, is presented in the table below. This table illustrates the types of data that would be generated from a Hirshfeld surface analysis.
| Interaction Type | Contributing Atoms | Expected Percentage Contribution |
| Hydrogen Bonding | O-H···O | Significant |
| van der Waals | H···H | High |
| van der Waals | C···H | Moderate |
| van der Waals | C···C / π-π stacking | Possible |
| van der Waals | O···C | Minor |
| van der Waals | O···O | Minor |
Computational Insights into Crystal Packing and Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the solid state, is a critical consideration in materials science and pharmaceuticals. ru.nl Computational methods, particularly crystal structure prediction (CSP), are instrumental in exploring the potential polymorphic landscape of a given molecule. nih.gov
CSP studies involve generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. This process helps in identifying the most stable, low-energy polymorphs that are likely to be observed experimentally. For a molecule like 2-Hydroxy-1,2-diphenylethanone, with its conformational flexibility around the C-C single bond connecting the carbonyl and hydroxyl-bearing carbons, the computational search for polymorphs would need to consider various molecular conformations.
The relative energies of the predicted crystal structures are crucial in determining their thermodynamic stability. A small energy difference between predicted polymorphs suggests a higher likelihood of observing multiple forms. The table below provides a hypothetical example of the kind of data a CSP study on 2-Hydroxy-1,2-diphenylethanone might produce.
| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |
| Form I | P2₁/c | -120.5 | 0.0 |
| Form II | P-1 | -118.2 | 2.3 |
| Form III | C2/c | -115.9 | 4.6 |
| Form IV | P2₁2₁2₁ | -114.1 | 6.4 |
These computational investigations provide a theoretical framework for understanding the crystal packing of 2-Hydroxy-1,2-diphenylethanone and can guide experimental efforts to discover and characterize new polymorphic forms. The insights gained from both Hirshfeld surface analysis and computational polymorphism studies are essential for a comprehensive understanding of the solid-state behavior of this compound.
Role of Solvents in the Synthesis and Reactions of 2 Hydroxy 1,2 Diphenylethanone
Impact of Conventional Organic Solvents
Conventional organic solvents have historically been the medium of choice for the synthesis of 2-hydroxy-1,2-diphenylethanone. Their primary role is to dissolve the reactants, such as benzaldehyde (B42025), and the catalyst, facilitating the chemical transformation.
The polarity and protic nature of a solvent can significantly affect the benzoin (B196080) condensation. Polar protic solvents are often preferred as they can facilitate the necessary proton exchange steps within the reaction mechanism. organicchemistrytutor.com Ethanol, frequently mixed with water, is a classic solvent for the cyanide-catalyzed synthesis, often yielding crude benzoin in amounts of 90–92%. nih.gov The reaction is typically heated to reflux to proceed efficiently. nih.gov
The development of N-heterocyclic carbene (NHC) catalysts has expanded the range of viable solvents and conditions. While some NHC-catalyzed reactions show good yields in solvents like tetrahydrofuran (B95107) (THF), others can proceed with minimal solvent or even under solvent-free conditions, particularly when the aldehyde substrate is a solid. nih.govacs.org In such cases, the reaction may proceed in a "semisolid state," where the product formation causes a melting-point depression, creating a liquid phase that accelerates the conversion. nih.gov However, for solid substrates with high melting points, a small amount of solvent is often necessary to initiate the reaction. nih.gov
Studies have shown that electron-rich aromatic aldehydes tend to afford high yields of benzoin products, while electron-deficient and aliphatic aldehydes can result in slower reaction times in some solvent systems. d-nb.info The choice of solvent can also influence selectivity in cross-benzoin reactions, where two different aldehydes are used.
Below is a data table compiling results from various studies, illustrating the effect of different solvent conditions on the yield of benzoin and its derivatives.
| Aldehyde | Catalyst | Solvent/Condition | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Sodium Cyanide | 95% Ethanol / Water | 90-92 | nih.gov |
| Benzaldehyde | N,N-Dimethylbenzimidazolium Iodide / NaOH | Water | 97 | scienceasia.org |
| Benzaldehyde | N,N-Dimethylbenzimidazolium Iodide / NaOH | Solvent-free | 77 | scienceasia.org |
| p-Tolualdehyde | N,N-Dimethylbenzimidazolium Iodide / NaOH | Water | 96 | scienceasia.org |
| Anisaldehyde | Sodium Cyanide | Anhydrous Ethylene Glycol Dimethyl Ether | ~20 (peak) |
Investigation of Green and Alternative Solvents
The principles of green chemistry aim to reduce the environmental footprint of chemical processes, with a major focus on replacing hazardous organic solvents. researchgate.net This has led to significant research into benign alternatives for the synthesis of 2-hydroxy-1,2-diphenylethanone.
Water is considered a prime green solvent due to its non-toxicity, non-flammability, and abundance. scienceasia.org Its use in the benzoin condensation, however, is challenged by the low solubility of aromatic aldehydes. To overcome this, strategies involving phase-transfer catalysts or supramolecular systems have been developed. Cyclodextrins, for instance, can act as cocatalysts, encapsulating the aldehyde in their hydrophobic cavity and transferring it into the aqueous phase to react. nih.govresearchgate.net In one study, using 2-hydroxypropyl-β-cyclodextrin in water for the Vitamin B1-catalyzed benzoin condensation yielded a higher total yield for a multi-step synthesis than when conducted in organic solvents. nih.gov NHC-catalyzed benzoin condensations have also been successfully performed in aqueous media, sometimes creating hydrophobic microenvironments that facilitate the reaction between organic substrates. d-nb.info
Liquefied dimethyl ether (DME), also known as methoxymethane, is emerging as a promising green solvent for organic synthesis. researchgate.net It is a gas at ambient temperature and pressure but is easily liquefied under mild pressure. While its application specifically for the synthesis of 2-hydroxy-1,2-diphenylethanone is not yet documented in peer-reviewed literature, its properties suggest it as a viable and sustainable alternative worth investigating.
Dimethyl ether offers several advantages that could be beneficial for synthetic transformations like the benzoin condensation. Research on other reactions, such as the synthesis of O-alkyl trichloroacetimidates, has demonstrated its utility as a substitute for hazardous solvents like dichloromethane (B109758) and chloroform. researchgate.net
Potential advantages include:
High Solvency: DME possesses excellent dissolving power for a range of organic compounds. researchgate.net
Low Boiling Point: With a boiling point of -24.8 °C, DME can be removed from the reaction mixture with extreme ease at atmospheric pressure, simplifying product isolation and purification. researchgate.net
Mild Reaction Conditions: As a low-temperature solvent, it could allow reactions to be run at or below room temperature, potentially improving selectivity and reducing the formation of byproducts.
Inertness: DME is relatively inert and resists autoxidation, unlike other ethers such as THF or diethyl ether, which can form explosive peroxides.
| Property | Value | Advantage as a Green Solvent |
|---|---|---|
| Chemical Formula | CH₃OCH₃ | Simple, low molecular weight ether. |
| Boiling Point | -24.8 °C | Facilitates easy, low-energy removal post-reaction and simple recovery. |
| Ozone Depletion Potential | Zero | Environmentally non-destructive to the ozone layer. researchgate.net |
| Toxicity | Low | Safer for handling compared to many conventional chlorinated and aprotic polar solvents. researchgate.net |
| Feedstock | Can be synthesized from renewable sources (e.g., biomass, CO₂) | Potential for a reduced carbon footprint and alignment with a circular economy. mdpi.com |
One of the most significant green attributes of liquefied DME is the ease of its recovery. After a reaction is complete, the pressure can be released, causing the DME to evaporate. The gaseous DME can then be re-compressed and collected for reuse, minimizing solvent waste. This process is highly energy-efficient compared to the distillation required for higher-boiling solvents. researchgate.net
From an environmental standpoint, DME is highly attractive. It is considered a clean-burning fuel and is readily biodegradable. mdpi.com It has a low global warming potential and does not contribute to ozone depletion. researchgate.net The ability to produce DME from various feedstocks, including natural gas, coal, biomass, and even captured carbon dioxide, positions it as a versatile and sustainable chemical for future green industrial processes. mdpi.combohrium.com
Other Bio-derived and Recyclable Solvents
The pursuit of sustainable chemical synthesis has driven research into a variety of bio-derived and recyclable solvents as alternatives to conventional volatile organic compounds. These green solvents, originating from renewable biomass, offer advantages such as lower toxicity, biodegradability, and a reduced carbon footprint. text2fa.irresearchgate.net Their application in the synthesis and reactions of 2-hydroxy-1,2-diphenylethanone aligns with the principles of green chemistry, aiming to minimize environmental impact without compromising reaction efficiency. worldwidejournals.comnih.gov
Several promising bio-derived solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and Cyrene™, have emerged as viable media for a range of organic transformations. text2fa.irnih.gov Additionally, the use of water, often in conjunction with phase-transfer catalysts or supramolecular systems, represents a key strategy for greening the synthesis of 2-hydroxy-1,2-diphenylethanone. rsc.orgrsc.org
Water with Supramolecular Catalysis
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. However, the low solubility of organic reactants like benzaldehyde often limits its use. This challenge can be overcome by employing supramolecular catalytic systems, such as cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides that can encapsulate nonpolar guest molecules in their hydrophobic cavity, thereby enhancing their solubility and reactivity in aqueous media. rsc.orgrsc.org
In the synthesis of 2-hydroxy-1,2-diphenylethanone (benzoin) via the benzoin condensation, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective. rsc.orgrsc.org It acts as a phase-transfer catalyst, facilitating the reaction between benzaldehyde molecules in an aqueous environment. Research has demonstrated that this methodology can proceed without the need for harmful organic solvents and allows for the recycling of the catalytic system. rsc.orgrsc.org For instance, the HP-β-CD and vitamin B1 catalyst system could be recycled, though the yield of benzoin decreased in subsequent runs, dropping to approximately 38% in the first recycling round and 7% in the second. rsc.orgrsc.org This approach was also successfully applied to the multi-step synthesis of the antiepileptic drug phenytoin, starting from the benzoin condensation, with a total yield of 67% in the HP-β-CD aqueous solution, which was superior to the yield in organic solvents. rsc.orgrsc.org
| Reaction | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Recyclability Notes |
| Benzoin Condensation | Vitamin B1 / HP-β-CD | Water | 70°C | 24 | ~75 | Yield dropped to 38% (1st run) and 7% (2nd run). rsc.orgrsc.org |
| Phenytoin Synthesis | Vitamin B1 / HP-β-CD | Water | Various | - | 67 (total) | Demonstrates multi-step synthesis feasibility. rsc.orgrsc.org |
Promising Bio-Derived Solvents
2-Methyltetrahydrofuran (2-MeTHF)
Derived from renewable resources such as furfural (B47365) and levulinic acid, 2-MeTHF is an excellent green alternative to tetrahydrofuran (THF). nih.gov It possesses a higher boiling point (80.2°C) and lower water miscibility compared to THF, which facilitates easier product separation and solvent recovery. nih.govwikipedia.org Its stability in the presence of bases and organometallic reagents makes it suitable for a wide range of reactions, including Grignard reactions and reductions. monumentchemical.comnih.gov The use of 2-MeTHF can lead to cleaner phase separations and improved reaction yields compared to traditional ethereal solvents. monumentchemical.comresearchgate.net While specific studies on the synthesis of 2-hydroxy-1,2-diphenylethanone in 2-MeTHF are not prominent, its properties make it a strong candidate for replacing conventional solvents in both its synthesis and subsequent transformations. nih.govnih.gov
γ-Valerolactone (GVL)
γ-Valerolactone (GVL) is another key bio-derived solvent, typically produced by the hydrogenation of levulinic acid obtained from cellulosic biomass. wikipedia.orgnih.govwhiterose.ac.uk It is valued for its high boiling point (205°C), low vapor pressure, and biodegradability. wikipedia.orgwhiterose.ac.uk GVL is miscible with water and a wide range of organic solvents, making it a versatile medium for various chemical processes. wikipedia.org It has been successfully used as a green solvent for biomass processing and in the synthesis of other valuable chemicals. nih.govwhiterose.ac.uk Although susceptible to ring-opening in the presence of strong bases, its application in neutral or acidic reactions, including certain catalytic hydrogenations, is well-established. nih.gov Its potential as a solvent for the synthesis of 2-hydroxy-1,2-diphenylethanone, particularly in reactions that benefit from a polar, high-boiling medium, is an area of active interest.
Cyrene™ (Dihydrolevoglucosenone)
Cyrene™ is a newer, bio-based dipolar aprotic solvent derived from cellulose. nih.gov It is presented as a sustainable alternative to solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). Cyrene™ has a high boiling point (226°C), is biodegradable, and has a favorable toxicological profile. nih.gov Its solvent properties, including its polarity and hydrogen-bonding capabilities, are comparable to those of traditional polar aprotic solvents, suggesting its suitability for a broad spectrum of organic reactions. nih.gov Its application in catalysis and synthesis is a growing field of research, and it represents a promising, recyclable solvent for the synthesis of 2-hydroxy-1,2-diphenylethanone. researchgate.net
| Solvent | Source | Boiling Point (°C) | Water Miscibility | Key Features |
| 2-Methyltetrahydrofuran | Furfural, Levulinic Acid | 80.2 | Limited (14 g/L) | Good alternative to THF; stable with bases; easy separation. nih.govwikipedia.org |
| γ-Valerolactone | Levulinic Acid | 205 | Miscible | High boiling point; biodegradable; versatile polar medium. wikipedia.orgnih.gov |
| Cyrene™ | Cellulose | 226 | Miscible | Dipolar aprotic; low toxicity; alternative to NMP and DMF. nih.gov |
The exploration and implementation of these bio-derived and recyclable solvents are crucial for advancing the sustainability of chemical manufacturing. Their use in the synthesis and reactions of 2-hydroxy-1,2-diphenylethanone can significantly reduce the environmental footprint associated with the production of this important chemical intermediate.
Analytical and Spectroscopic Characterization in 2 Hydroxy 1,2 Diphenylethanone Research
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 2-Hydroxy-1,2-diphenylethanone. The IR spectrum of benzoin (B196080) displays characteristic absorption bands that confirm the presence of its key structural features: a hydroxyl group (-OH), a carbonyl group (C=O), and phenyl rings. chegg.com
The most prominent peaks are associated with the hydroxyl and carbonyl groups. brainly.com The hydroxyl group gives rise to a broad absorption band in the region of 3200–3600 cm⁻¹, a characteristic feature broadened by intermolecular hydrogen bonding. brainly.comreddit.com The stretching vibration of the carbonyl group (C=O) typically appears as a strong, sharp peak around 1700 cm⁻¹. brainly.com Specifically, in benzoin, this peak is observed at approximately 1680 cm⁻¹. ijcrcps.com The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The analysis of these key peaks allows for the unambiguous identification of the compound's functional groups. chegg.com
Table 1: Characteristic IR Absorption Bands for 2-Hydroxy-1,2-diphenylethanone
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200–3600 (broad) | brainly.com |
| Carbonyl (C=O) | C=O Stretch | ~1680 (strong) | ijcrcps.com |
| Aromatic Ring | C-H Stretch | >3000 | chegg.com |
| Aromatic Ring | C=C Stretch | 1450–1600 | chegg.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 2-Hydroxy-1,2-diphenylethanone, providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR and ¹³C NMR spectra provide definitive evidence for the structure of benzoin by mapping its carbon-hydrogen framework. chegg.com
In the ¹H NMR spectrum of benzoin, the protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region, approximately between 7.2 and 8.0 ppm. chemicalbook.com A distinct singlet or doublet for the methine proton (-CH-) is observed around 6.0-6.1 ppm. chemicalbook.com The hydroxyl proton (-OH) signal is also a singlet, its chemical shift can vary but is often seen around 6.1 ppm in DMSO-d₆. chemicalbook.com The integration of these signals corresponds to the number of protons in each unique environment.
The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon (C=O) gives a characteristic signal in the downfield region, often near 200 ppm. The carbon atom bearing the hydroxyl group (-CHOH-) appears around 75 ppm. The carbons of the two aromatic rings produce a series of signals between approximately 127 and 140 ppm. rsc.org
Table 2: Typical ¹H NMR Chemical Shifts for 2-Hydroxy-1,2-diphenylethanone (in DMSO-d₆)
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (Ar-H) | 7.2 – 8.1 | Multiplet (m) | chemicalbook.com |
| Hydroxyl (-OH) | ~6.1 | Singlet (s) / Doublet (d) | chemicalbook.com |
| Methine (CH-OH) | ~6.0 | Singlet (s) / Doublet (d) | chemicalbook.com |
Table 3: Typical ¹³C NMR Chemical Shifts for 2-Hydroxy-1,2-diphenylethanone
| Carbon Type | Approximate Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Carbonyl (C=O) | ~198 | youtube.com |
| Aromatic (quaternary) | 135 – 140 | rsc.org |
| Aromatic (CH) | 127 – 134 | rsc.org |
| Methine (CH-OH) | ~75 | youtube.com |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Correlation (HETCOR), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), offer deeper insights into the molecular structure of benzoin. youtube.comyoutube.com
HETCOR experiments establish the direct one-bond correlations between protons and the carbon atoms they are attached to, confirming the assignments made in 1D spectra. youtube.com For instance, it can definitively link the methine proton signal around 6.0 ppm to the methine carbon signal around 75 ppm. youtube.com
ROESY is particularly useful for determining which protons are close to each other in three-dimensional space, even if they are not directly bonded. huji.ac.il This through-space correlation is critical for understanding stereochemistry and conformational preferences. huji.ac.ilindiana.edu In the context of benzoin and its derivatives, ROESY can be used to probe the spatial relationships between protons on the phenyl rings and the chiral center, providing data that helps in assigning relative stereochemistry in reaction products. walisongo.ac.idresearchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, typically in the ultraviolet and visible regions.
UV-Visible spectroscopy is a valuable tool for studying 2-Hydroxy-1,2-diphenylethanone, particularly for quantitative analysis, monitoring reaction progress, and investigating its ability to form complexes. The UV spectrum of benzoin in various solvents exhibits strong absorption peaks resulting from electronic transitions within the molecule. researchgate.netresearchgate.net
Typically, benzoin shows a strong absorption band around 250 nm. zenodo.orgnih.gov This absorption is attributed to the π → π* electronic transition associated with the aromatic rings and the carbonyl group. zenodo.org The position and intensity of this peak can be influenced by the solvent and by molecular interactions. Because of this strong absorbance, UV-Vis spectroscopy can be used to monitor the concentration of benzoin in a solution, making it an effective method for tracking the progress of reactions where benzoin is either consumed or produced. ias.ac.in Furthermore, when benzoin acts as a ligand to form metal complexes, changes in the UV-Vis spectrum, such as shifts in the absorption maximum (λmax) or the appearance of new bands, can be used to study the formation and stoichiometry of these complexes. ijcrcps.comresearchgate.netisca.me
Table 4: Electronic Transitions of 2-Hydroxy-1,2-diphenylethanone
| Transition Type | Approximate λmax (nm) | Associated Moiety | Reference |
|---|---|---|---|
| π → π* | ~250 | Aromatic rings, Carbonyl group | zenodo.orgnih.gov |
Femtosecond Transient Absorption Spectroscopy for Ultrafast Photoreaction Dynamics
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to probe the earliest moments of a photochemical reaction, providing real-time observation of the formation, evolution, and decay of short-lived excited states and transient intermediates on timescales ranging from femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s). In the context of 2-Hydroxy-1,2-diphenylethanone (benzoin) and its derivatives, fs-TA has been critical in mapping the ultrafast photophysical and photochemical pathways that occur immediately following the absorption of light.
Research on benzoin derivatives, which are often used as photoremovable protecting groups, has utilized fs-TA to unravel their complex deactivation mechanisms. nih.govnih.gov Upon photoexcitation, typically with a UV laser pulse, the molecule is promoted to an excited singlet state (Sₙ). The subsequent events occur with incredible speed. Studies on benzoin diethyl phosphate, a derivative of benzoin, have shown that following excitation, the molecule undergoes rapid internal conversion (IC) to the lowest singlet excited state (S₁) and subsequent intersystem crossing (ISC) to the triplet state (T₁). nih.gov The fs-TA spectra reveal that these photophysical processes are extremely fast, occurring on timescales of hundreds of femtoseconds for IC and approximately 2-3 picoseconds for ISC. nih.gov
The data below, derived from studies on benzoin derivatives, illustrates the typical timescales for these ultrafast events.
| Photophysical/Photochemical Event | Compound Class | Observed Timescale | Technique |
| Internal Conversion (IC) | Benzoin Derivatives | Hundreds of femtoseconds | fs-TA |
| Intersystem Crossing (ISC) | Benzoin Derivatives | ~2-3 picoseconds | fs-TA |
| Deprotection-Cyclization Reaction | Benzoin Derivatives | ~11-15 nanoseconds | fs-TA / ns-TA |
This table is interactive. Users can sort and filter the data based on the event, timescale, or technique.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for identifying unknown compounds, quantifying known materials, and elucidating the structure and chemical properties of molecules. In the study of 2-Hydroxy-1,2-diphenylethanone, MS techniques are vital for confirming product structures and monitoring reaction progress.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring and Product Identification
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for producing gas-phase ions from molecules in solution without significant fragmentation. youtube.com This characteristic makes ESI-MS an exceptionally powerful tool for monitoring the progress of chemical reactions, as it allows for the simultaneous detection of reactants, intermediates, and products directly from the reaction mixture. semanticscholar.orgresearchgate.net
The process involves introducing the reaction solution through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, the ions are transferred into the gas phase and directed into the mass analyzer. youtube.com By taking aliquots from a reaction at different time points, or by analyzing the reaction in real-time using a continuous flow setup, a series of mass spectra can be generated. These spectra provide a "snapshot" of the reaction mixture, where the intensity of the ion corresponding to each species (reactant, intermediate, product) reflects its relative concentration at that moment.
For a hypothetical reaction involving 2-Hydroxy-1,2-diphenylethanone, such as its oxidation to benzil (B1666583), ESI-MS in positive ion mode would be used to track the key species. The disappearance of the protonated benzoin ion [M+H]⁺ and the appearance of the protonated benzil ion [M'+H]⁺ would be monitored. The high mass accuracy of modern mass spectrometers allows for the unambiguous identification of these species based on their precise m/z values. imrpress.com
The table below illustrates how ESI-MS could be used to monitor the oxidation of 2-Hydroxy-1,2-diphenylethanone to benzil.
| Compound Name | Chemical Formula | Molecular Weight (Da) | Expected Ion (Positive ESI-MS) | Expected m/z | Role in Reaction |
| 2-Hydroxy-1,2-diphenylethanone | C₁₄H₁₂O₂ | 212.24 | [M+H]⁺ | 213.08 | Reactant |
| Benzil | C₁₄H₁₀O₂ | 210.23 | [M'+H]⁺ | 211.07 | Product |
This table is interactive, allowing users to explore the expected mass spectrometric data for reactants and products in a typical transformation of the subject compound.
This method provides valuable kinetic information and helps in the identification of transient intermediates that might not be observable by other techniques, thus offering a more complete picture of the reaction mechanism. rsc.org
Q & A
Q. What are the standard synthetic routes for 2-hydroxy-1,2-diphenylethanone, and how do reaction conditions influence yield?
The compound is typically synthesized via the benzoin condensation reaction, where benzaldehyde undergoes nucleophilic addition catalyzed by cyanide ions. A detailed method involves refluxing benzaldehyde (47.5 mL) in ethanol (65 mL) with sodium cyanide (5 g) as a catalyst, followed by recrystallization from hot ethanol . Adjusting pH (e.g., phosphate buffer at pH 6–8) and substrate concentration significantly affects enantioselective microbial bioreduction yields, as shown in Aureobasidium pullulans studies .
Q. Which analytical techniques are essential for characterizing 2-hydroxy-1,2-diphenylethanone and its derivatives?
Key techniques include:
- FT-IR spectroscopy : Identifies functional groups (e.g., O–H stretching at ~3440 cm⁻¹ and C=O at ~1680 cm⁻¹) and coordination bonds in metal complexes .
- UV-Vis spectrophotometry : Monitors electronic transitions in ligand-metal complexes (e.g., charge-transfer bands) .
- Elemental analysis : Confirms stoichiometry (e.g., 1:2:1 metal-ligand ratios in yttrium complexes) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition stages (e.g., loss of coordinated water at 110–170°C) .
Advanced Research Questions
Q. How can solvent choice and light sources optimize the photooxidation of 2-hydroxy-1,2-diphenylethanone to benzil?
Acetonitrile is preferred due to its high singlet oxygen (¹O₂) lifetime (65 μs) and low quenching effects. UV light enhances conversion rates compared to sunlight, with porphyrin sensitizers (e.g., H₂TMP) achieving >90% yield under optimized conditions. Scavengers like NaN₃ inhibit ¹O₂, validating the mechanism .
Q. What methodologies resolve contradictions in reported antimicrobial activities of 2-hydroxy-1,2-diphenylethanone metal complexes?
Discrepancies arise from variations in chelation geometry, microbial strains, and assay protocols. For example, Cu(II) complexes exhibit higher activity against E. coli and S. typhi than Fe(III) or Zn(II) due to enhanced redox activity. Standardizing agar cup or tube dilution methods and controlling metal-ligand stoichiometry (1:2 ratios) improves reproducibility .
Q. How do computational approaches validate 2-hydroxy-1,2-diphenylethanone derivatives as SARS-CoV-2 inhibitors?
Molecular docking and MD simulations identify binding interactions with spike glycoprotein (e.g., TYR1007, GLN957) and ACE-2 (e.g., GLU398). MM-PBSA calculations predict binding energies (−28.5 kcal/mol), while ADME profiling confirms oral bioavailability (Lipinski’s Rule compliance) .
Q. What green chemistry metrics prioritize 2-hydroxy-1,2-diphenylethanone as a derivatization agent?
Multi-criteria decision analysis (MCDA) ranks it 2nd among 267 agents, considering toxicity (low EPA TRI listing), biodegradability, and synthetic simplicity. Its dual role as a food additive further supports low environmental risk .
Q. How do photophysical properties influence the initiation efficiency of 2-hydroxy-1,2-diphenylethanone in polymerization?
Femtosecond transient absorption spectroscopy reveals triplet-state lifetimes (~120 ns) critical for radical generation. PLP-ESI-MS quantifies initiation efficiency, showing higher yields with 4-methyl derivatives due to enhanced intersystem crossing .
Q. What experimental strategies address conflicting catalytic data in cross-dehydrogenative coupling reactions?
Discrepancies in aerobic oxidation yields (e.g., 40% vs. 85%) stem from catalyst loading (0.01–0.001 mmol) and base choice (tBuOK vs. DBU). Mechanistic studies using GC-MS confirm intermediates like 1,2-diphenylethanedione, ruling out alternative pathways .
Q. How does thermal analysis elucidate the coordination environment in yttrium complexes of 2-hydroxy-1,2-diphenylethanone?
TGA/DTA reveals three decomposition stages: loss of water (110–170°C), amino acid ligands (237–405°C), and primary ligands (625–828°C). XRD confirms final Y₂O₃ formation, supporting an 8-coordinate geometry .
Q. What bioreduction strategies achieve enantioselective synthesis of (R)- and (S)-2-hydroxy-1,2-diphenylethanone?
Aureobasidium pullulans catalyzes enantiomer formation with >90% ee at pH 7. Kinetic resolution (e.g., varying NADPH regeneration rates) and substrate engineering (e.g., electron-withdrawing substituents) enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
